pKa Shift vs. Non-Fluorinated Pentan-1-amine
The electron-withdrawing terminal -CF3 group reduces the basicity of the primary amine compared to the non-fluorinated parent. The predicted pKa of 5,5,5-trifluoropentan-1-amine is 10.16 ± 0.10 , whereas the experimentally reported pKa of pentan-1-amine (n-amylamine) is 10.21–10.63 depending on measurement conditions [1]. This represents a pKa decrease of approximately 0.47 units, meaning the trifluorinated amine is approximately 3-fold less basic at the protonation equilibrium. This shift alters the protonation state at physiological pH (7.4) and affects membrane permeability, solubility-pH profiles, and salt formation stoichiometry.
| Evidence Dimension | Amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 10.16 ± 0.10 (predicted, ChemicalBook) |
| Comparator Or Baseline | Pentan-1-amine: pKa = 10.21 (Wikipedia) to 10.63 (ChemicalBook, 25°C) |
| Quantified Difference | ΔpKa ≈ -0.47 (target less basic) |
| Conditions | Predicted (ACD/Labs) vs. experimental aqueous pKa data; 25°C |
Why This Matters
A 0.47-unit pKa shift alters the relative abundance of protonated vs. neutral amine by ~2:1 at pH near the pKa range, directly impacting reactivity in amide coupling, salt metathesis, and biological partitioning.
- [1] Wikipedia. 1-Aminopentane (pentan-1-amine). pKa of [CH3(CH2)4NH3]+: 10.21. View Source
